molecular formula C7H5ClN4S B1451905 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine CAS No. 1155047-26-9

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

Cat. No.: B1451905
CAS No.: 1155047-26-9
M. Wt: 212.66 g/mol
InChI Key: DQTBBVWROPNYFD-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a triazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiophene and triazine moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and appropriate triazine precursors.

    Formation of Intermediate: The carboxylic acid is converted to an amine derivative through amination reactions.

    Cyclization: The amine derivative undergoes cyclization with triazine precursors under controlled conditions to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine
  • 5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine
  • 5-(5-Fluorothiophen-2-yl)-1,2,4-triazin-3-amine

Uniqueness

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is unique due to the presence of a chlorine atom on the thiophene ring, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-6-2-1-5(13-6)4-3-10-12-7(9)11-4/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTBBVWROPNYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 2
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 3
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 4
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 5
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 6
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

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